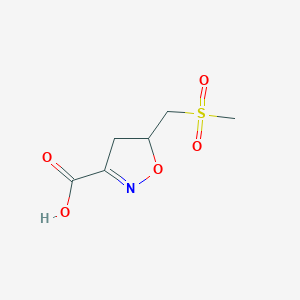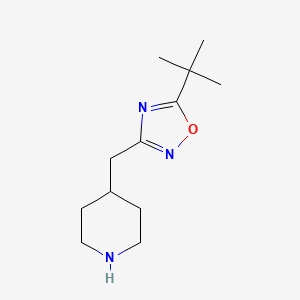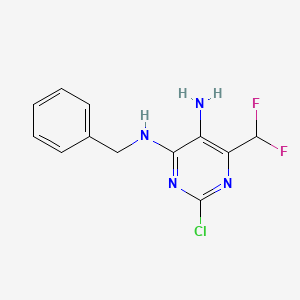![molecular formula C14H9BrClNO B11786434 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole is an organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the benzo[d]oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-(3-chlorophenyl)benzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
- 5-(Bromomethyl)benzo[d][1,3]dioxole
Uniqueness
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole is unique due to its specific substitution pattern on the benzo[d]oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H9BrClNO |
|---|---|
Peso molecular |
322.58 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2 |
Clave InChI |
QDLRVQLBTIRZBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















